Enrofloxacin hydrochloride

概要

説明

エンロフロキサシン(一塩酸塩)は、エンロフロキサシン一塩酸塩としても知られており、フルオロキノロン系抗生物質です。主に牛や家禽など、動物の細菌感染症の治療に、獣医学で広く使用されています。この化合物は、グラム陰性菌とグラム陽性菌の幅広いスペクトルに対して有効であるため、家畜の感染症管理において貴重なツールとなっています。

作用機序

エンロフロキサシン(一塩酸塩)は、DNA複製と転写に不可欠な酵素である、細菌のDNAジャイレースとトポイソメラーゼIVを阻害することによってその効果を発揮します。これらの酵素に結合することにより、この化合物は細菌DNAの超らせんを阻害し、細胞分裂の阻害、ひいては細菌細胞の死をもたらします。

類似の化合物との比較

エンロフロキサシン(一塩酸塩)は、シプロフロキサシン、ノルフロキサシン、レボフロキサシンなどの他のフルオロキノロン系抗生物質と比較することができます。 これらの化合物はすべて、同様の作用機序を共有していますが、エンロフロキサシン(一塩酸塩)は、マイコプラズマ・ボビスに対する高い有効性とワクシニアウイルスに対する阻害活性において独特です .

類似の化合物のリスト

- シプロフロキサシン

- ノルフロキサシン

- レボフロキサシン

- オフロキサシン

- モキシフロキサシン

これらの化合物は、細菌感染症の治療にも使用されますが、活性スペクトルと薬物動態特性が異なる場合があります。

生化学分析

Biochemical Properties

Enrofloxacin hydrochloride has demonstrated significant antibacterial activity against a broad spectrum of Gram-negative and Gram-positive bacteria . It is effective against various bacteria including Pseudomonas aeruginosa, Klebsiella, Escherichia coli, Enterobacter, Campylobacter, and Shigella . The bactericidal activity of this compound is concentration-dependent, with susceptible bacteria cell death occurring within 20–30 minutes of exposure .

Cellular Effects

This compound exerts its effects on various types of cells and cellular processes. It influences cell function by inhibiting DNA replication, leading to cell death . This antibiotic also has an impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves its interaction with bacterial DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, this compound prevents bacterial DNA replication, leading to cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the degradation efficiency of this compound by ultraviolet (UV)/persulfate (PDS) technology was found to be 5.4 times that of UV alone, due to a higher rate constant . This indicates that this compound is stable under certain conditions and can have long-term effects on cellular function .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . For instance, in a study on Yellow River carp, it was found that different concentrations of this compound had different effects on the fish’s physiology . High concentrations of this compound could potentially have toxic or adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes transformation reactions including ring cleavage, hydroxylation, methylation, and oxidation . This compound is partially deethylated by CYP450 into the active metabolite ciprofloxacin, which is also a fluoroquinolone antibiotic .

Transport and Distribution

This compound is widely distributed in different tissues. It has been found that this compound exhibits large distribution in bile, indicating that bile excretion might be the primary elimination route of this compound in certain species .

Subcellular Localization

Given its mechanism of action, it is likely to be localized in the cytoplasm where it can interact with bacterial DNA gyrase and topoisomerase IV

準備方法

合成経路と反応条件

エンロフロキサシン(一塩酸塩)の合成は、通常、以下の手順を伴います。

フルオロキノロンコアの形成: 合成は、フルオロキノロンコア構造の形成から始まります。これは、フッ素化芳香族化合物と窒素含有ヘテロ環を含む一連の縮合反応によって達成されます。

ピペラジン環の導入: ピペラジン環は、求核置換反応によって導入されます。この手順は、化合物の抗生物質活性にとって重要です。

一塩酸塩の形成: 最終手順は、遊離塩基をその一塩酸塩に変換することを伴います。これは、通常、制御された条件下で遊離塩基を塩酸と反応させることで行われます。

工業生産方法

エンロフロキサシン(一塩酸塩)の工業生産は、同様の合成経路に従いますが、より大規模です。このプロセスには以下が含まれます。

バルク合成: 大規模な反応器を使用して、縮合反応と置換反応が行われます。

精製: 粗生成物は、結晶化、ろ過、乾燥などの技術を使用して精製されます。

品質管理: 最終製品は、その純度と効力を確保するために、厳格な品質管理試験を受けます。

化学反応の分析

反応の種類

エンロフロキサシン(一塩酸塩)は、次のようないくつかの種類の化学反応を起こします。

酸化: この化合物は、さまざまな代謝産物を形成するために酸化される可能性があります。

還元: 還元反応は、キノロン環を変え、その抗生物質特性に影響を与える可能性があります。

置換: 特にピペラジン環を含む求核置換反応は一般的です。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素が含まれます。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。

置換: アミンやチオールなどの求核剤は、塩基性条件下で使用されます。

形成される主要な生成物

これらの反応から形成される主要な生成物には、さまざまな代謝産物と親化合物の誘導体が含まれ、これらは抗生物質活性が異なる場合があります。

科学研究の応用

エンロフロキサシン(一塩酸塩)は、科学研究において幅広い応用範囲があります。

化学: これは、フルオロキノロン系抗生物質のメカニズムを研究するためのモデル化合物として使用されます。

生物学: 研究者は、これを用いて、細菌の耐性メカニズムと抗生物質が微生物群集に与える影響を調査します。

医学: これは、新しい抗生物質の開発と薬物動態研究における参照化合物として役立ちます。

産業: この化合物は、獣医用医薬品の製剤と薬物送達システムの研究に使用されます。

科学的研究の応用

PD160788 (monohydrochloride) has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the mechanisms of fluoroquinolone antibiotics.

Biology: Researchers use it to investigate bacterial resistance mechanisms and the effects of antibiotics on microbial communities.

Medicine: It serves as a reference compound in the development of new antibiotics and in pharmacokinetic studies.

Industry: The compound is used in the formulation of veterinary medicines and in the study of drug delivery systems.

類似化合物との比較

PD160788 (monohydrochloride) can be compared with other fluoroquinolone antibiotics such as ciprofloxacin, norfloxacin, and levofloxacin. While all these compounds share a similar mechanism of action, PD160788 (monohydrochloride) is unique in its high efficacy against Mycoplasma bovis and its inhibitory activity against vaccinia virus .

List of Similar Compounds

- Ciprofloxacin

- Norfloxacin

- Levofloxacin

- Ofloxacin

- Moxifloxacin

These compounds are also used to treat bacterial infections but may vary in their spectrum of activity and pharmacokinetic properties.

生物活性

Enrofloxacin hydrochloride, a fluoroquinolone antibiotic, is widely utilized in veterinary medicine for its potent antibacterial properties. Its mechanism of action primarily involves the inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for DNA replication and transcription. This article explores the biological activity of this compound, including its pharmacodynamics, efficacy against various pathogens, case studies, and relevant research findings.

Enrofloxacin exerts its antibacterial effects by binding to the DNA-topoisomerase complex, leading to conformational changes that inhibit DNA replication. The drug targets two key enzymes:

- DNA Gyrase : Introduces negative supercoils into DNA, facilitating replication.

- Topoisomerase IV : Resolves interlinked DNA strands during cell division.

The binding of enrofloxacin to these enzymes results in the formation of a stable complex that prevents the re-ligation of DNA strands, ultimately causing bacterial cell death. This bactericidal activity is concentration-dependent, with susceptible bacteria typically exhibiting cell death within 20-30 minutes of exposure .

Pharmacokinetics

Enrofloxacin is rapidly absorbed following oral administration, with peak plasma concentrations (C_max) occurring within 1-2 hours. The drug undergoes hepatic metabolism to form ciprofloxacin, its active metabolite. The pharmacokinetic parameters for this compound include:

- C_max : Approximately 1.35 μg/mL after a 10 mg/kg dose.

- AUC_0−24 : 18.91 h × μ/mL.

These values indicate effective systemic exposure against common veterinary pathogens .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| C_max | 1.35 μg/mL |

| AUC_0−24 | 18.91 h × μ/mL |

| Half-life | Varies by species |

| Bioavailability | ~72.5% (oral) |

Efficacy Against Pathogens

Enrofloxacin demonstrates broad-spectrum activity against both Gram-positive and Gram-negative bacteria. It is particularly effective against pathogens such as Staphylococcus intermedius, Escherichia coli, and Mannheimia haemolytica. Various studies have reported significant recovery rates in animals treated with enrofloxacin for infections.

Case Studies

- Canine Pyoderma : In a clinical trial involving dogs with deep bacterial pyoderma unresponsive to other treatments, enrofloxacin was administered orally at a dose of 10 mg/kg/day combined with topical application. The treatment resulted in a complete success rate in 55 cases, with predominant isolates being Staphylococcus intermedius and Pseudomonas aeruginosa .

- Bovine Respiratory Disease (BRD) : Enrofloxacin was shown to be effective in treating BRD caused by Mannheimia haemolytica. A study reported that subcutaneous administration at a dose of 7.5 mg/kg led to significant recovery rates among affected cattle .

- Conjunctivitis in Cats : A study demonstrated that enrofloxacin effectively treated conjunctivitis caused by Chlamydophila felis in cats at a dosage of 5 mg/kg, resulting in a recovery rate of 92% .

Resistance Mechanisms

Despite its effectiveness, resistance to enrofloxacin can develop through various mechanisms, including:

- Reduced Drug Accumulation : Caused by efflux pumps and decreased permeability.

- Mutations in Target Enzymes : Alterations in DNA gyrase or topoisomerase IV can diminish drug binding affinity.

Research indicates that these resistance mechanisms are often linked to increased expression of specific transporters and mutations in critical genes .

特性

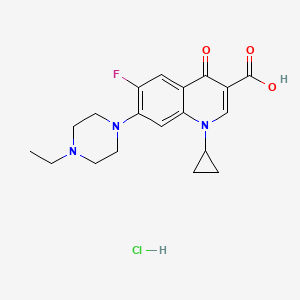

IUPAC Name |

1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FN3O3.ClH/c1-2-21-5-7-22(8-6-21)17-10-16-13(9-15(17)20)18(24)14(19(25)26)11-23(16)12-3-4-12;/h9-12H,2-8H2,1H3,(H,25,26);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZJWYUDBXNNVLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClFN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20920877 | |

| Record name | 1-Cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20920877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112732-17-9 | |

| Record name | 1-Cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20920877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 112732-17-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the primary mechanism of action of Enrofloxacin Hydrochloride?

A: this compound, a fluoroquinolone antibiotic, exerts its antibacterial activity by inhibiting bacterial DNA gyrase and topoisomerase IV. [, , , , ] These enzymes are essential for bacterial DNA replication, transcription, and repair. By interfering with these processes, this compound effectively halts bacterial growth and leads to cell death.

Q2: Does this compound's mechanism of action differ between Gram-positive and Gram-negative bacteria?

A: Yes, while this compound targets both Gram-positive and Gram-negative bacteria, its primary target enzyme can differ. In Gram-negative bacteria, DNA gyrase is the main target, while topoisomerase IV is more susceptible in Gram-positive bacteria. []

Q3: What is the molecular formula and weight of this compound?

A: The molecular formula of this compound is C19H22FN3O3 · HCl. Its molecular weight is 399.88 g/mol. []

Q4: What spectroscopic techniques are commonly used to characterize this compound?

A: Several spectroscopic techniques are employed to characterize this compound, including: * Ultraviolet-visible (UV-Vis) Spectroscopy: Used to determine the compound's absorbance at different wavelengths, providing information about its electronic structure. [, , ] * Fourier Transform Infrared (FTIR) Spectroscopy: Identifies functional groups present in the molecule by analyzing its infrared absorption and transmission. [, , , ] * Mass Spectrometry (MS): Determines the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of the compound. [, ] * Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the structure and dynamics of the molecule by analyzing the magnetic properties of its atomic nuclei. [] * X-ray Powder Diffraction (XRPD): Analyzes the diffraction pattern of X-rays passing through a powdered sample, revealing information about its crystal structure. [, , ]

Q5: How does the solubility of this compound vary with pH?

A: The solubility of this compound is pH-dependent. It demonstrates higher solubility in acidic conditions and lower solubility in alkaline environments. This is attributed to the presence of ionizable groups in its structure, which can gain or lose protons depending on the pH. [, ]

Q6: How does this compound perform in different formulations?

A: this compound has been successfully formulated into various dosage forms, including: * Injectable Solutions: Commonly used for intramuscular or subcutaneous administration, especially in veterinary medicine. [, , , , , ] * Oral Capsules: Provide convenient oral administration. [, ] * Topical Gels: Allow for localized application, such as in the treatment of skin infections. [, ] * Nanoemulsions: Offer improved stability, palatability, and bioavailability compared to conventional formulations. []

Q7: Does this compound possess any notable catalytic properties?

A7: While primarily known for its antibacterial properties, research on this compound's catalytic properties is limited. Its potential applications in catalysis are not well-established.

Q8: How is computational chemistry used to study this compound?

A: Computational chemistry plays a significant role in understanding and predicting the properties of this compound. Some key applications include: * Pharmacokinetic Modeling: Simulating the absorption, distribution, metabolism, and excretion (ADME) of the drug in the body. [, ] * Monte Carlo Simulations: Predicting the probability of treatment success based on pharmacokinetic/pharmacodynamic (PK/PD) parameters and minimum inhibitory concentration (MIC) data. [, ] * Structure-Activity Relationship (SAR) Studies: Investigating the relationship between the structure of this compound and its biological activity. []

Q9: How does the structure of this compound contribute to its antibacterial activity?

A: The structure of this compound contains several key features that contribute to its antibacterial activity: * Fluoro group at position 6: Enhances potency and broadens the spectrum of activity. [] * Piperazinyl ring at position 7: Crucial for binding to bacterial DNA gyrase and topoisomerase IV. [] * Carboxylic acid group at position 3: Essential for forming stable complexes with the target enzymes. []

Q10: What are some common approaches to enhance the stability and solubility of this compound formulations?

A: Various strategies are employed to improve the stability and solubility of this compound formulations: * Crystallization with different solvents: Forming a dihydrate crystal form (this compound Dihydrate, or Enro-C) enhances solubility and bioavailability. [, , , , , , ] * Nanoencapsulation: Encapsulating the drug in nanoparticles improves stability, solubility, and bioavailability. [] * Use of excipients: Adding excipients such as cyclodextrins or polymers can enhance solubility and stability.

Q11: Are there specific safety considerations for handling this compound in a laboratory setting?

A11: As with all pharmaceuticals, handling this compound requires adherence to standard laboratory safety practices. This includes wearing appropriate personal protective equipment (PPE) such as gloves and lab coats, handling the compound in a well-ventilated area, and disposing of waste appropriately. Consult the compound's Safety Data Sheet (SDS) for specific handling and disposal instructions.

Q12: How is the bioavailability of this compound affected by its route of administration?

A: ** The bioavailability of this compound varies depending on the route of administration:* Intravenous (IV): Provides 100% bioavailability as the drug directly enters the bloodstream.* Intramuscular (IM): Offers high bioavailability, but absorption may be slower compared to IV. [, , , , , ]* Oral: Bioavailability can be lower due to first-pass metabolism in the liver. [, , ]* Subcutaneous (SC):** Absorption is generally slower compared to IM or IV. []

Q13: What types of in vitro and in vivo studies are conducted to evaluate the efficacy of this compound?

A13: The efficacy of this compound is assessed using a combination of in vitro and in vivo studies:

- Animal Models of Infection: Evaluate the drug's efficacy in treating infections in various animal models, such as mice, rats, rabbits, chickens, pigs, and hamsters. [, , , , , , ]

- Clinical Trials: Conducted in target species (e.g., dogs, cats, cattle) to assess the drug's safety and efficacy in a clinical setting. [, , , , ]

Q14: What are the main mechanisms of resistance to this compound in bacteria?

A: Bacteria can develop resistance to this compound through various mechanisms, including:* Mutations in target enzymes: Alterations in DNA gyrase and topoisomerase IV can reduce their binding affinity for the drug. [, ]* Efflux pumps: Bacteria can actively pump the drug out of the cell, reducing its intracellular concentration.* Reduced permeability: Changes in the bacterial cell wall or membrane can hinder the drug's entry.

Q15: What are the potential toxicological effects of this compound?

A15: While generally considered safe when used appropriately, this compound can cause adverse effects in some cases:

Q16: What approaches are being explored to improve the delivery of this compound to specific targets?

A16: Researchers are investigating various strategies to enhance the targeted delivery of this compound, including:

- Nanoparticle-based drug delivery: Encapsulating the drug in nanoparticles can improve its delivery to specific tissues or cells. [, ]

Q17: Are there any known biomarkers for monitoring the efficacy or toxicity of this compound treatment?

A17: Research on biomarkers for this compound efficacy and toxicity is ongoing. Some potential biomarkers include:

Q18: What analytical techniques are commonly employed to quantify this compound in biological samples?

A18: Several analytical methods are available for quantifying this compound in biological samples:

- High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for separating and quantifying drug concentrations in various matrices, including plasma, serum, and tissues. [, , , , , , ]

- Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A highly sensitive and specific technique that combines the separation capabilities of HPLC with the detection power of mass spectrometry. []

Q19: What are the potential environmental impacts of this compound?

A19: The widespread use of antibiotics, including this compound, raises concerns about their potential environmental impacts:

Q20: How does the dissolution rate of this compound affect its bioavailability?

A: The dissolution rate, which is the speed at which a solid drug substance dissolves in a solvent, is a critical factor influencing the bioavailability of orally administered drugs. A faster dissolution rate generally leads to quicker absorption and higher bioavailability. The dihydrate crystal form of this compound (Enro-C) exhibits improved dissolution characteristics compared to the anhydrous form. [, ]

Q21: What parameters are typically assessed during the validation of an analytical method for this compound?

A: Validation of analytical methods for pharmaceutical analysis is crucial to ensure accuracy, precision, and reliability. Key parameters assessed during method validation include:* Specificity: The ability of the method to differentiate the analyte from other components in the sample.* Linearity: The proportional relationship between the measured signal and the analyte concentration over a specified range.* Accuracy: The closeness of the measured value to the true value.* Precision: The degree of agreement among repeated measurements.* Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.* Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantified with acceptable accuracy and precision. []

Q22: What quality control measures are employed during the manufacturing of this compound to ensure its quality and safety?

A22: Stringent quality control measures are implemented throughout the manufacturing process of this compound to guarantee its quality, safety, and efficacy. These measures include:* Raw material testing: Verifying the identity, purity, and quality of all starting materials.* In-process controls: Monitoring critical process parameters to ensure consistency.* Finished product testing: Verifying that the final product meets all required specifications, including potency, purity, and stability.* Good Manufacturing Practices (GMP) compliance: Adhering to GMP guidelines to ensure the quality and safety of pharmaceutical products.

Q23: Does this compound interact with drug transporters?

A23: Yes, this compound can interact with drug transporters, which are proteins involved in the movement of drugs across cell membranes. These interactions can influence the absorption, distribution, and elimination of the drug.

Q24: Can this compound induce or inhibit drug-metabolizing enzymes?

A24: this compound has the potential to interact with drug-metabolizing enzymes, specifically cytochrome P450 (CYP) enzymes. It can inhibit the activity of certain CYP enzymes, which may lead to increased levels of other drugs metabolized by those enzymes.

Q25: What are some alternatives to this compound for treating bacterial infections?

A25: Several alternative antibiotics can be considered depending on the specific infection and the susceptibility of the bacteria. Some common alternatives include:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。